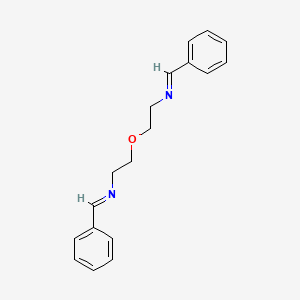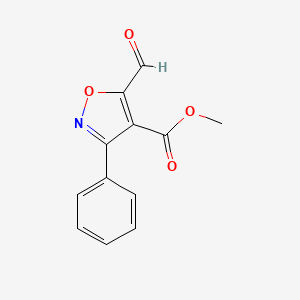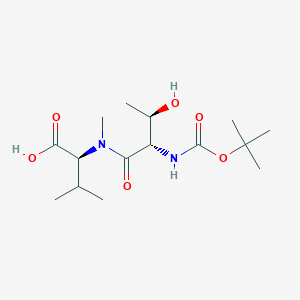
Benzene, 1-bromo-2-(chlorophenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-2-(chlorophenylmethyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-2-(chlorophenylmethyl)- typically starts with the bromination of benzene.
Chloromethylation: The next step involves the chloromethylation of the bromobenzene derivative.
Industrial Production Methods: Industrial production of benzene, 1-bromo-2-(chlorophenylmethyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(chlorophenylmethyl)- can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of benzene, 1-bromo-2-(chlorophenylmethyl)- can lead to the formation of corresponding dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Products include dehalogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzene, 1-bromo-2-(chlorophenylmethyl)- involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can undergo various transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Comparison:
- Benzene, 1-bromo-2-chloro- : Similar in structure but lacks the chlorophenylmethyl group, making it less complex.
- Benzene, 1-bromo-2-methyl- : Contains a methyl group instead of a chlorophenylmethyl group, leading to different reactivity and applications.
- Benzene, 1-(bromomethyl)-2-chloro- : Similar in having both bromine and chlorine atoms but differs in the position and nature of substitution.
Propriétés
Numéro CAS |
192521-16-7 |
|---|---|
Formule moléculaire |
C13H10BrCl |
Poids moléculaire |
281.57 g/mol |
Nom IUPAC |
1-bromo-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
GHBNCXLSRVICCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
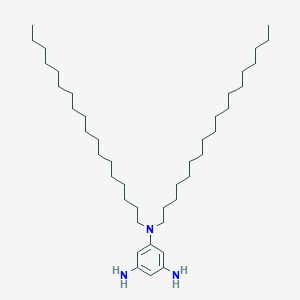
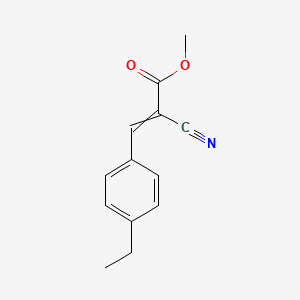
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
